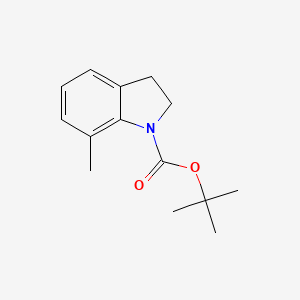

tert-Butyl 7-methylindoline-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 7-methyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10-6-5-7-11-8-9-15(12(10)11)13(16)17-14(2,3)4/h5-7H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIMJLBAESBWOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 7 Methylindoline 1 Carboxylate and Analogous Systems

Strategies for the Construction of the 7-Methylindoline (B1589897) Core

Cyclization reactions are a cornerstone of heterocyclic chemistry and provide direct routes to the indoline (B122111) framework. Many classical named reactions used for indole (B1671886) synthesis, such as the Fischer, Bischler, and Madelung syntheses, can be adapted to produce indolines, often by subsequent reduction of the resulting indole. mdpi.com

A common strategy for forming 7-substituted indolines involves starting with an appropriately substituted o-toluidine (B26562) derivative. For instance, 7-methylindole (B51510) can be synthesized from the cyclization of N-hydroxyethyl-2-methylaniline in the presence of a catalyst. chemicalbook.com The resulting 7-methylindole can then be reduced to 7-methylindoline using various reducing agents, such as sodium cyanoborohydride or through catalytic hydrogenation. This two-step sequence—indole formation followed by reduction—is a reliable method for accessing the indoline core. Another approach involves the direct cyclization of precursors that lead to the indoline ring system without an indole intermediate. These intramolecular reactions, often involving the formation of a C-N or C-C bond, are critical for efficient assembly of the core structure.

| Precursor Type | Reaction Name/Type | Key Features | Typical Subsequent Step |

|---|---|---|---|

| Arylhydrazones | Fischer Indole Synthesis | Acid-catalyzed cyclization. | Reduction of indole C2=C3 bond. |

| o-Alkynylanilines | Intramolecular Cyclization | Often catalyzed by transition metals. thieme-connect.com | Direct formation of indole/indoline. |

| o-Alkenylanilines | Intramolecular Cyclization | Cross-dehydrogenative coupling can be used. mdpi.com | Direct formation of indole. |

| N-Aryl-2-haloethylamines | Intramolecular Alkylation | Base-mediated cyclization. | Direct formation of indoline. |

The synthesis of enantiomerically pure substituted indolines is of significant interest, and several asymmetric strategies have been developed. These methods introduce chirality either through the use of chiral catalysts, chiral auxiliaries, or kinetic resolution.

One powerful approach is the kinetic resolution of racemic indolines. For example, deprotonation of an N-Boc protected 2-arylindoline with a chiral base system, such as n-butyllithium and the chiral ligand (-)-sparteine, followed by trapping with an electrophile, can provide both the recovered starting material and the 2,2-disubstituted product with high enantiomeric ratios. whiterose.ac.uknih.gov Another strategy involves the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source and a chiral phosphoric acid as the catalyst, yielding optically active indolines with high enantioselectivity. organic-chemistry.org While these methods have been primarily demonstrated for substitutions at the 2- and 3-positions, the principles can be extended to the synthesis of more complex chiral indolines.

| Methodology | Chiral Source | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Kinetic Resolution | (+)-Sparteine/n-BuLi | N-Boc-2-arylindoline | Enantioenriched (S)-indoline and 2,2-disubstituted product. | nih.gov |

| Transfer Hydrogenation | Chiral Brønsted Acid | 2-Aryl-3H-indole | Optically active indolines with high enantiomeric excess (up to 97% ee). | organic-chemistry.org |

| Intramolecular Hydroarylation | Chiral α-methylamine (transient directing group) | Alkene with transient imine | Enantioselective construction of the C3–C3a bond. | thieme-connect.com |

Transition metal catalysis offers a powerful and versatile toolkit for the formation of the indoline ring, often under mild conditions and with high functional group tolerance. mdpi.com Catalysts based on palladium, rhodium, ruthenium, cobalt, and nickel have all been employed in novel cyclization and dearomatization strategies. mdpi.comnih.govtandfonline.com

For instance, cobalt(III)-catalyzed intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines provides an efficient route to indoles, which can then be reduced to indolines. mdpi.com More directly, nickel-catalyzed dearomative arylboration of indoles can generate diverse indoline products by creating new C-C and C-B bonds simultaneously. nih.gov This method is particularly valuable as it avoids reliance on the inherent nucleophilicity of the indole C3 position and can generate different regioisomers. nih.gov Ruthenium-catalyzed enantioselective C-H functionalization has also been developed to access optically active 3,4-disubstituted indolines via an intramolecular hydroarylation process. thieme-connect.com

N-Protection and Deprotection Chemistry of the Indoline Nitrogen

The nitrogen atom of the indoline ring is a reactive site that often requires protection to control its reactivity during subsequent synthetic transformations. The choice of protecting group is crucial for the success of a synthetic sequence.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and heterocyclic nitrogens, including that of indoline. fishersci.co.uk Its popularity stems from several key advantages:

Ease of Introduction: The Boc group is typically installed by reacting the indoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, a reaction that is generally high-yielding and proceeds under mild conditions. fishersci.co.ukrsc.org

Stability: The N-Boc group is robust and stable under a wide range of reaction conditions, particularly to nucleophilic reagents and basic hydrolysis, allowing for selective transformations at other parts of the molecule. uky.edu

Directing Group Ability: The Boc group can act as a regiochemical director in certain reactions. For example, in iridium-catalyzed C-H borylation of N-Boc-indole, the reaction selectively occurs at the C3 position, a different outcome than with unprotected indole. nih.gov This directing effect enhances the synthetic utility of the protecting group beyond simple masking.

The removal of the Boc group is a critical step, and the ability to do so selectively without affecting other sensitive functional groups is paramount.

The most common method for N-Boc deprotection is acid-mediated hydrolysis. nih.gov Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758), or hydrochloric acid (HCl) are highly effective and typically cleave the Boc group rapidly at room temperature. fishersci.co.ukrsc.org

However, for substrates that are sensitive to strong acids, alternative and milder deprotection protocols have been developed.

Thermal Deprotection: Heating an N-Boc protected compound can cleanly remove the group, often without the need for any reagents. This method has been shown to be effective for deprotecting N-Boc borylated heterocycles. nih.gov In continuous flow systems, thermal deprotection allows for selective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature. nih.gov

Iodine-Mediated Deprotection: Molecular iodine has been reported as a mild and efficient catalyst for N-Boc deprotection, functioning effectively under both solvent-free conditions and in various solvents. researchgate.net

Oxalyl Chloride/Methanol (B129727): A mixture of oxalyl chloride in methanol provides a mild system for cleaving the N-Boc group at room temperature, and it is compatible with a diverse set of functional groups. uky.edu

| Reagent(s) | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Fast, efficient, widely used. | fishersci.co.ukrsc.org |

| Hydrochloric Acid (HCl) | Aqueous or in organic solvent (e.g., Dioxane) | Common, inexpensive, effective. | fishersci.co.uk |

| Heat (Thermal) | Neat or in solvent, High Temperature (e.g., 150-230 °C) | Reagent-free, clean, allows for selectivity in flow chemistry. | nih.govnih.gov |

| Iodine (catalytic) | Solvent or solvent-free, Room Temperature | Mild, neutral conditions. | researchgate.net |

| Oxalyl Chloride / Methanol | Methanol, Room Temperature | Mild, useful for acid-labile substrates. | uky.edu |

Installation and Manipulation of the 7-Methyl Substituent

The introduction of a methyl group at the C7 position of the indoline core is a non-trivial synthetic challenge due to the inherent reactivity of the heterocyclic system. Two primary strategies have emerged: direct functionalization of a pre-formed indoline ring and the use of appropriately substituted precursors to construct the bicyclic system.

Direct C-H functionalization represents an atom-economical approach to modifying the indoline core. Recent advances have focused on using directing groups to achieve high regioselectivity for the otherwise challenging C7 position.

One prominent strategy involves the use of a removable N-bound phosphine (B1218219) directing group to facilitate palladium-catalyzed C7-H functionalization. researchgate.net This method allows for the direct methylation and arylation of the tryptophan core and other indolyl systems. The "designer" phosphine group is engineered to be sterically hindered enough to favor C-H functionalization over deactivation pathways, yet it can be easily cleaved by nucleophiles after the desired substituent is installed. researchgate.net This process has been successfully applied to a range of indole and indoline substrates. researchgate.net

Another powerful technique for indirect functionalization is the selective boronation of the C7 position. A versatile strategy employs a one-pot iridium-catalyzed C2/C7-diboronation followed by a palladium-catalyzed C2-protodeboronation sequence. acs.org This process efficiently yields C7-boronated indoles, including derivatives of tryptophan and tryptamine. The resulting C7-boroindoles are valuable intermediates that can be readily converted into a variety of other functional groups, including the target methyl group, through standard cross-coupling reactions like the Suzuki coupling. acs.org The utility of this method has been demonstrated by the gram-scale synthesis of C7-boronated N-Boc-L-tryptophan methyl ester. acs.org

Table 1: Comparison of Direct C7 Functionalization Strategies

| Method | Catalyst System | Key Features | Application |

|---|---|---|---|

| Directed C-H Methylation | Pd(OAc)₂ with a phosphine directing group | High regioselectivity for C7; removable directing group. researchgate.net | Direct installation of methyl or aryl groups on the indole core. researchgate.net |

| Diboronation/Protodeboronation | [Ir(cod)OMe]₂ for boronation; Pd(OAc)₂ for protodeboronation | One-pot procedure; provides versatile C7-boronated intermediates. acs.org | Synthesis of C7-halo, C7-hydroxy, and C7-aryl tryptophan derivatives. acs.org |

Constructing the indoline ring from precursors that already contain the desired C7 substituent is a more traditional yet highly effective and robust approach. This method circumvents the regioselectivity challenges associated with direct functionalization.

A common strategy involves the cyclization of substituted anilines. For instance, the synthesis of indoles from 2-(2-nitrophenyl)ethanol, which can be prepared on a large scale from 2-nitrotoluene, utilizes a Raney Ni catalyst for both the reduction of the nitro group and the subsequent indole formation. researchgate.net To obtain a 7-methylindoline, one would start with a correspondingly substituted precursor, such as 2-methyl-6-nitroaniline, and subject it to a sequence of reactions to build the second ring before cyclization.

The Bartoli indole synthesis is another powerful precursor-based method. This reaction involves the addition of a vinyl Grignard reagent to a nitroarene. nih.gov For example, to synthesize a 7-substituted indole, a 2,6-disubstituted nitrobenzene (B124822) would be used as the starting material. The reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization. nih.gov

A more direct precursor for tert-butyl 7-methylindoline-1-carboxylate is tert-butyl 7-formylindoline-1-carboxylate (CAS 174539-67-4). chemsynthesis.com This aldehyde can be synthesized and then the formyl group can be reduced to a methyl group using standard reductions, such as the Wolff-Kishner or Clemmensen reduction, or a two-step procedure involving reduction to the alcohol followed by conversion to the halide and subsequent reduction.

Table 2: Key Precursors for 7-Substituted Indoline Synthesis

| Precursor Name | CAS Number | Synthetic Utility |

|---|---|---|

| tert-butyl 7-formylindoline-1-carboxylate | 174539-67-4 | The formyl group can be reduced to the target methyl group. chemsynthesis.com |

| 2-Methyl-6-nitroaniline | 570-24-1 | Starting material for building the ethylamine (B1201723) side chain prior to reductive cyclization. researchgate.net |

Scale-Up and Process Chemistry Considerations in Indoline Production

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and robustness. The synthesis of indolines, including this compound, is no exception.

Key considerations for the scale-up of indoline synthesis include the use of inexpensive reagents, low catalyst loadings, and mild reaction conditions. organic-chemistry.org Palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in picolinamide (B142947) (PA)-protected β-arylethylamines offers an efficient route that avoids prefunctionalization steps. organic-chemistry.org Optimizing reaction temperatures and performing reactions under inert atmospheres can significantly enhance yields and minimize side reactions. organic-chemistry.org Such protocols demonstrate excellent functional group tolerance, which is a critical factor in complex, multi-step industrial syntheses. organic-chemistry.org

The development of atom-economical and target-specific methods is a continuous goal in process chemistry. thieme.de For instance, a scalable synthesis of polysubstituted indoles was demonstrated at a 50 mmol scale, affording the product in an excellent 84% yield, highlighting the potential for large-scale production. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate |

| tert-butyl 7-formylindoline-1-carboxylate |

| 5-methoxy-7-methyl-1H-indole |

| 2,4-dichloronitrobenzene |

| 2-nitrotoluene |

| 2-(2-nitrophenyl)ethanol |

| 2-methyl-6-nitroaniline |

| 1-Bromo-2-methyl-3-nitrobenzene |

| N-Boc-L-tryptophan methyl ester |

| methyl 6-acetylindole-3-carboxylate |

| 4-acetylnitrobenzene |

Reactivity Profiles and Transformational Chemistry of Tert Butyl 7 Methylindoline 1 Carboxylate Derivatives

Reactions at the Indoline (B122111) Ring System

The indoline ring, a saturated analog of indole (B1671886), possesses a unique reactivity profile. The presence of the 7-methyl group and the N-Boc protecting group significantly influences the outcomes of various chemical transformations.

Electrophilic Aromatic Substitution and Regioselectivity (Considering 7-Methyl Influence)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.orgbyjus.com In the context of tert-butyl 7-methylindoline-1-carboxylate, the benzene (B151609) ring of the indoline core is the site of these reactions. The regiochemical outcome of EAS reactions is dictated by the directing effects of the substituents on the aromatic ring. masterorganicchemistry.com

The 7-methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. Conversely, the N-acyl group (the N-Boc group in this case) is generally a deactivating, meta-directing group. However, the nitrogen atom's lone pair can participate in resonance, directing ortho and para. The interplay of these effects determines the position of electrophilic attack.

In the case of N-Boc protected indolines, electrophilic substitution on the carbocyclic (benzene) ring generally occurs after the more reactive positions on the pyrrolic ring are substituted. wikipedia.org However, for indoline, where the pyrrolic ring is saturated, the benzene ring is the primary site for EAS. The combined directing influence of the 7-methyl group and the N-Boc group would likely favor substitution at the C4 and C6 positions, ortho and para to the methyl group, respectively. The steric hindrance from the 7-methyl group might disfavor substitution at the C6 position to some extent.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. sigmaaldrich.comyoutube.com

Nucleophilic Addition and Substitution Reactions within the Indoline Core

The indoline core itself is generally less susceptible to nucleophilic attack compared to its unsaturated counterpart, indole. However, the introduction of electron-withdrawing groups or the generation of reactive intermediates can facilitate such reactions.

While direct nucleophilic substitution on the indoline ring is uncommon, reactions can be engineered. For instance, the nitrogen of the indole nucleus can undergo nucleophilic substitution under certain conditions, such as in the reaction of 1-hydroxyindoles with indole in formic acid. clockss.org N-functionalization of indoles through nucleophilic addition to electrophiles is a common strategy. nih.gov

Oxidative and Reductive Transformations of the Indoline Moiety

The indoline moiety can undergo both oxidative and reductive transformations.

Oxidation: The indoline ring is susceptible to oxidation. wikipedia.org Mild oxidizing agents can convert indoline to indole. More vigorous oxidation can lead to the formation of oxindoles or even cleavage of the heterocyclic ring. researchgate.net For instance, simple oxidants like N-bromosuccinimide can selectively oxidize indole to oxindole. wikipedia.org The presence of the electron-donating 7-methyl group might influence the ease of oxidation. A variety of reagents and conditions have been developed for the dehydrogenation of indolines to indoles, including the use of transition metal catalysts with oxygen as the oxidant. organic-chemistry.org

Reduction: The benzene ring of the indoline system can be reduced under certain conditions. Catalytic hydrogenation can reduce both rings, leading to octahydroindole. uop.edu.pk Reduction with lithium in liquid ammonia (B1221849) can selectively reduce the benzene ring to afford 4,7-dihydroindole. bhu.ac.in The N-Boc group is generally stable to these reductive conditions.

Transformations Involving the tert-Butoxycarbonyl Moiety

The N-tert-butoxycarbonyl (N-Boc) group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.

Ester Hydrolysis and Amide Formation Reactions

The N-Boc group is an ester of carbamic acid and can undergo reactions typical of esters, although its reactivity is influenced by the adjacent nitrogen atom.

Deprotection (Hydrolysis): The most common reaction of the N-Boc group is its removal (deprotection) under acidic conditions to yield the free amine. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent are frequently employed. organic-chemistry.org Lewis acids like ferric chloride have also been shown to efficiently cleave tert-butyl esters. nih.gov This deprotection is a crucial step in many synthetic sequences, allowing for further functionalization of the nitrogen atom.

Amide Formation: Following deprotection of the N-Boc group, the resulting secondary amine of the 7-methylindoline (B1589897) can readily participate in amide bond formation reactions. This is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acid chloride or an anhydride, or by using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

Ortho-Lithiation and Subsequent Electrophilic Quenching Directed by N-Boc

The N-Boc group can act as a powerful directing group in a process known as directed ortho-metalation (DoM). wikipedia.orgbaranlab.org This reaction involves the deprotonation of the position ortho to the directing group by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA. uwindsor.cayoutube.com

In the case of this compound, the N-Boc group can direct lithiation to the C2 position of the indoline ring. bhu.ac.in The resulting lithiated species is a potent nucleophile and can be quenched with a variety of electrophiles to introduce a wide range of substituents at the C2 position.

Chemical Modifications of the 7-Methyl Group

The strategic placement of the methyl group at the 7-position of the indoline ring, ortho to the nitrogen atom, influences its reactivity. The electron-donating nature of the nitrogen, even when protected with a tert-butoxycarbonyl (Boc) group, can have an impact on the adjacent benzylic position. The following subsections detail specific transformations of this methyl group.

Selective Oxidation Reactions to Carboxylic Acids or Aldehydes

The selective oxidation of the 7-methyl group to a 7-formyl or 7-carboxy group is a key transformation for introducing further molecular complexity. While direct oxidation of the methyl group on the indoline core can be challenging, alternative synthetic strategies have been developed.

One effective method to obtain the corresponding aldehyde, tert-butyl 7-formylindoline-1-carboxylate, involves a directed ortho-metalation strategy. This approach circumvents the direct oxidation of the methyl group. The synthesis of the precursor, this compound, is typically achieved by the reaction of 7-methylindoline with di-tert-butyl dicarbonate (B1257347).

Detailed research has demonstrated the conversion of N-Boc-indoline to its 7-formyl derivative through lithiation followed by formylation. Although not a direct oxidation of the methyl group, this method provides a reliable route to the aldehyde.

| Precursor | Reagents and Conditions | Product | Yield (%) |

| 1-(tert-butoxycarbonyl)indoline | 1) sec-Butyllithium, TMEDA, Ether, -78 °C | 1-(tert-butoxycarbonyl)-7-indolinecarboxaldehyde | 64-69 |

| 2) DMF |

Table 1: Synthesis of 1-(tert-butoxycarbonyl)-7-indolinecarboxaldehyde via Lithiation and Formylation

While direct oxidation of the 7-methyl group of this compound is not extensively documented, studies on similar aromatic methyl groups suggest potential pathways. For instance, photocatalytic oxidation using molecular oxygen over catalysts like mesoporous TiO2–SiO2 has shown promise in the selective oxidation of terminal methyl groups to aldehydes and carboxylic acids. rsc.org The application of such methods to the specific substrate remains an area for further investigation.

Bromination and Other Functionalizations at the Methyl Group

The benzylic position of the 7-methyl group is susceptible to free-radical bromination, providing a versatile handle for further chemical modifications. The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. rsc.org

The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine, generated in low concentrations from the reaction of NBS with trace HBr, to yield the desired brominated product, tert-butyl 7-(bromomethyl)indoline-1-carboxylate. The use of NBS is advantageous as it maintains a low concentration of bromine, thus minimizing potential side reactions such as electrophilic aromatic substitution on the indoline ring. nih.gov

| Reagent | Conditions | Product |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), heat or light | tert-butyl 7-(bromomethyl)indoline-1-carboxylate |

Table 2: General Conditions for the Benzylic Bromination of the 7-Methyl Group

The resulting tert-butyl 7-(bromomethyl)indoline-1-carboxylate is a valuable intermediate. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups at the 7-position, thereby expanding the chemical space accessible from the parent 7-methylindoline derivative.

Applications in Advanced Organic Synthesis and Drug Discovery Research

Utilization as a Key Intermediate in Complex Molecule Total Synthesis

While specific examples of the total synthesis of a complex natural product directly employing tert-Butyl 7-methylindoline-1-carboxylate are not readily found in widely available literature, the strategic importance of the 7-methylindoline (B1589897) core is well-established in a variety of alkaloids and other biologically active molecules. The presence of the methyl group at the 7-position can significantly influence the molecule's conformation and biological activity.

The tert-butoxycarbonyl (Boc) protecting group on the indoline (B122111) nitrogen is crucial for its application in multi-step syntheses. This group is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions, allowing for further functionalization of the nitrogen atom at a later stage in the synthetic sequence. This controlled reactivity is a cornerstone of modern synthetic strategy.

For instance, the synthesis of complex indoline alkaloids often requires the careful introduction of substituents on the aromatic ring. Starting with a pre-functionalized building block like this compound would offer a significant advantage, bypassing the often challenging and low-yielding steps of direct C-H functionalization on the indole (B1671886) or indoline nucleus. The methyl group can also serve as a handle for further transformations or as a key pharmacophoric element.

Building Block for Novel Heterocyclic Scaffolds and Derivatives

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as an excellent starting material for the construction of novel heterocyclic scaffolds and derivatives. The Boc-protected nitrogen allows for selective reactions at other positions of the molecule without interference from the secondary amine.

The synthesis of highly substituted indolines and indoles is an active area of research. Methodologies such as intramolecular cycloadditions and photocatalyzed radical arylations are employed to construct these complex structures. rsc.orgnih.gov In this context, a pre-existing 7-methylindoline core provides a head start in the synthesis of derivatives with specific substitution patterns that are otherwise difficult to access.

The reactivity of the indoline ring system allows for various chemical transformations. For example, the aromatic ring can be further functionalized through electrophilic aromatic substitution, directed ortho-metalation, or cross-coupling reactions, leading to a diverse array of derivatives. The development of novel strategies for the solid-phase synthesis of substituted indolines and indoles has further expanded the utility of such building blocks in creating libraries of compounds for high-throughput screening. luc.edu

Precursor for Pharmaceutical Intermediates in Medicinal Chemistry Research

The application of this compound and its analogs is particularly prominent in medicinal chemistry, where it serves as a precursor for the synthesis of pharmaceutical intermediates. The indoline core is a key feature in many compounds designed to interact with biological targets.

Synthesis of Analogs with Potential Biological Activity

The development of new therapeutic agents often involves the synthesis of a series of analogs of a lead compound to explore the structure-activity relationship (SAR). The indoline scaffold is a common motif in compounds targeting a variety of biological processes. For example, research into dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways, has utilized indoline-based compounds. rsc.orgchemicalbook.com

In a notable study, a library of indoline derivatives was synthesized to identify potent dual 5-LOX/sEH inhibitors for the treatment of inflammatory diseases. rsc.orgchemicalbook.com While this particular study did not explicitly use the 7-methyl substituted version, it highlights the importance of the indoline core in designing molecules with specific biological activities. The synthesis of these analogs often involves the modification of the indoline ring and its substituents to optimize potency, selectivity, and pharmacokinetic properties. The general synthetic strategies employed in such studies are directly applicable to derivatives of this compound.

Role in the Generation of Chemically Diverse Compound Libraries

The creation of chemically diverse compound libraries is a cornerstone of modern drug discovery. These libraries are screened against various biological targets to identify new hit compounds. The modular nature of synthesizing derivatives from a common scaffold like this compound makes it an ideal starting point for library generation.

By employing various synthetic methodologies, a wide range of substituents can be introduced at different positions of the indoline ring. This allows for the systematic exploration of the chemical space around the 7-methylindoline core. The use of solid-phase synthesis techniques can further accelerate the generation of these libraries, enabling the rapid production of a large number of distinct compounds. luc.edu The resulting libraries of novel heterocyclic compounds can then be used in high-throughput screening campaigns to identify new drug candidates for a wide range of diseases.

| Compound Name | CAS Number | Molecular Formula | Use |

| This compound | Not available | C14H19NO2 | Key intermediate in organic synthesis and drug discovery. |

| 5-lipoxygenase (5-LOX) | Not applicable | Not applicable | Enzyme involved in inflammatory pathways. |

| Soluble epoxide hydrolase (sEH) | Not applicable | Not applicable | Enzyme involved in inflammatory pathways. |

| tert-Butyl 1H-indole-1-carboxylate | 75400-67-8 | C13H15NO2 | Starting material in the synthesis of nitroindoles. |

| Abbreviation | Full Name |

| Boc | tert-Butoxycarbonyl |

| SAR | Structure-Activity Relationship |

| 5-LOX | 5-lipoxygenase |

| sEH | Soluble epoxide hydrolase |

Q & A

Q. How should researchers prioritize structural analogs for further testing based on limited initial data?

- Methodological Answer : Use clustering algorithms (e.g., Tanimoto similarity ≥0.85) to group analogs. Prioritize compounds with favorable in silico ADMET profiles (e.g., low hepatotoxicity risk in ProTox-II). Validate with high-throughput screening (HTS) against target panels .

Tables

Q. Table 1. Key Structural Analogs and Their Applications

| Compound Name | Key Modifications | Research Application | Reference |

|---|---|---|---|

| tert-Butyl 4-bromo-5-methoxy-7-methyl | Bromine at C4, methoxy at C5 | Kinase inhibitor development | |

| tert-Butyl 3-formyl-5-methoxy | Formyl group at C3 | Probe for aldehyde-linked targets | |

| tert-Butyl 6-hydroxy-1H-indole | Hydroxyl at C6 | Antioxidant activity screening |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.